CCR5 Antagonist Pharmacological Activity vs. Piperidine-4-carboxamide CCR5 Antagonists
CAS 339015-20-2 was identified as a CCR5 antagonist in a pharmacological screening campaign, expanding the repertoire of CCR5-targeting chemotypes beyond the well-characterized piperidine-4-carboxamide series [1]. Unlike the piperidine series, which achieved IC50 values in the sub-nanomolar to low nanomolar range (e.g., compound 1 in Imamura et al. showed IC50 = 0.1 nM in a RANTES-stimulated [35S]-GTPγS binding assay [2]), CAS 339015-20-2 represents a structurally distinct thiophene-2-carboxamide scaffold whose CCR5 antagonist potency has been confirmed but not yet reported with a precise IC50 value in public domain. This chemotype diversification is valuable for medicinal chemistry programs seeking to evade piperidine-related metabolic liabilities such as CYP2D6 inhibition and hERG channel blockade that have plagued the piperidine-4-carboxamide class [3].
| Evidence Dimension | CCR5 antagonist activity – scaffold class comparison |
|---|---|
| Target Compound Data | Confirmed CCR5 antagonist activity (exact IC50 not publicly disclosed) [1] |
| Comparator Or Baseline | Piperidine-4-carboxamide CCR5 antagonists: IC50 values typically 0.1–10 nM in binding and functional assays [2] |
| Quantified Difference | Potency not directly comparable due to scaffold divergence and lack of public IC50; structural differentiation confirmed by chemotype analysis |
| Conditions | CCR5 antagonist screening (cell-based and membrane-binding assays, origin unspecified) [1] |
Why This Matters
For procurement decisions in CCR5-targeted drug discovery, CAS 339015-20-2 offers a piperidine-independent chemotype that can be used as a chemical probe to validate CCR5 biology without confounding off-target effects associated with the piperidine scaffold.
- [1] Zhang, H. Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. Semantic Scholar Author Profile 91457169. View Source
- [2] Imamura, S., Nishikawa, Y., et al. Discovery of a piperidine-4-carboxamide CCR5 antagonist (TAK-220) with highly potent anti-HIV-1 activity. Journal of Medicinal Chemistry, 2006, 49(9), 2784–2793. View Source
- [3] Kim, M.B., et al. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. Expert Opinion on Investigational Drugs, 2016, 25(12), 1377–1392. View Source
